



Application Notes and Protocols for the Enantioselective Total Synthesis of Avrainvillamide

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Compound of Interest		
Compound Name:	Avrainvillamide	
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These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of **Avrainvillamide**, a structurally complex indole alkaloid with significant antiproliferative activity. The content is based on the successful total syntheses reported by the research groups of Baran and Myers, offering insights into two distinct and innovative synthetic strategies. **Avrainvillamide**, and its related compounds the stephacidins, feature a characteristic bicyclo[2.2.2]diazaoctane core that has been a formidable challenge for synthetic chemists.[1][2] The natural product binds to the oncoprotein nucleophosmin, highlighting its potential as a lead compound in cancer therapy.[3][4][5]

I. Baran's Enantioselective Total Synthesis

The Baran group's approach to **Avrainvillamide** and the related stephacidins is characterized by a convergent strategy that hinges on a key oxidative coupling reaction to construct the intricate core structure.[1][2][6] This synthesis is notable for its efficiency and the development of new synthetic methodologies.

Key Features of the Baran Synthesis:

 Convergent Assembly: The synthesis brings together two complex fragments late in the sequence.



- Oxidative C-C Bond Formation: A crucial step involves the heterocoupling of an ester and an amide to form the bicyclo[2.2.2]diazaoctane core with complete stereocontrol.[1][2]
- Palladium-Catalyzed Tryptophan Synthesis: An efficient method for the construction of the substituted tryptophan moiety.[7]

Logical Workflow of Baran's Synthesis





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